molecular formula C10H4Cl2O4 B079779 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone CAS No. 14918-69-5

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

Katalognummer: B079779
CAS-Nummer: 14918-69-5
Molekulargewicht: 259.04 g/mol
InChI-Schlüssel: KFAVXUQFBGHURZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (CAS 14918-69-5) is a high-purity naphthoquinone derivative supplied as an orange to dark red crystalline powder . This compound serves as a versatile chemical intermediate in medicinal chemistry, particularly for synthesizing novel therapeutic agents. Recent research highlights its application in developing potent PARP-1 inhibitors . PARP-1 (poly(ADP-ribose)-polymerase 1) inhibition is a validated strategy in synthetic lethality, specifically for targeting tumors with BRCA1 or BRCA2 deficiencies . The dichloro-substituted naphthoquinone core is a key pharmacophore, and the hydroxyl groups at the C5 and C8 positions are known to enhance biological activity . Furthermore, the 1,4-naphthoquinone moiety is recognized for its ability to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cancer cells . This multi-faceted mechanism makes derivatives of this compound promising candidates for targeted cancer therapeutics research. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Eigenschaften

IUPAC Name

6,7-dichloro-5,8-dihydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAVXUQFBGHURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14918-69-5
Record name 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The Friedel-Crafts acylation method involves cycloacylation of 2-chlorohydroquinone dimethyl ether (7) with dichloromaleic anhydride (9) in a melt of anhydrous aluminum(III) chloride (AlCl₃) and sodium chloride (NaCl). The reaction proceeds at 150–175°C for 7 minutes, yielding this compound as red needles after chromatographic purification. The AlCl₃-NaCl melt acts as a Lewis acid catalyst, facilitating electrophilic aromatic substitution at the naphthoquinone core.

Optimization and Challenges

Key variables include temperature control (150–175°C) and reaction time (7 minutes), which minimize side products such as 2,3,6,7-tetrachloro-5,8-dihydroxy-1,4-naphthoquinone. The yield ranges from 6–10%, with lower temperatures favoring selectivity but reducing conversion rates. Purification via silica gel chromatography using hexane-benzene mixtures (4:1) isolates the target compound at Rf=0.30R_f = 0.30. Despite its academic utility, the method’s low yield and reliance on hazardous AlCl₃ limit industrial adoption.

Dichloromaleic Anhydride Condensation Method

Synthetic Pathway

This two-step process begins with the condensation of dichloromaleic anhydride and 1,4-dimethoxybenzene, producing a mixture of 6,7-dichloro-5,8-dihydroxy-1,4-naphthoquinone and the target compound. Subsequent o-methylation with methyl iodide and silver oxide introduces methoxy groups, followed by chromatographic separation to isolate 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone. Hydrolysis of the methoxy groups under acidic conditions yields the final dihydroxy product.

Industrial Chlorination Process

Patent-Based Synthesis

A scalable method described in CN100347141C utilizes 1-naphthylamine-4-sodium sulfonate as the starting material. The process involves acidification (pH 2–5), chlorination with Cl₂ gas in the presence of iron or zinc powders (1–10 wt%), and crystallization using organic solvents. Water serves as the solvent, eliminating organic waste and reducing environmental impact.

Efficiency and Purity

The crude product achieves >90% purity, which increases to ≥98.5% after solvent crystallization. This method avoids toxic solvents like nitrobenzene and minimizes chlorine gas emissions through controlled reaction conditions. Its industrial viability stems from low-cost raw materials and high throughput, though handling gaseous chlorine requires specialized infrastructure.

Comparative Analysis of Preparation Methods

ParameterFriedel-CraftsDichloromaleic AnhydrideIndustrial Chlorination
Starting Material 2-Chlorohydroquinone etherDichloromaleic anhydride1-Naphthylamine-4-sodium sulfonate
Catalyst AlCl₃-NaClSilver oxideFe/Zn powder
Solvent Melt (no solvent)DMFWater
Yield 6–10%Not reported>90% (crude); ≥98.5% (final)
Purity Chromatography-dependentHPLC ≥97%Crystallization-dependent
Scalability Laboratory-scaleLaboratory-scaleIndustrial-scale

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic synthesis, 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone serves as a precursor for synthesizing various organic compounds and is used as a reagent in redox reactions. Its unique structure allows for diverse chemical transformations that are valuable in synthetic chemistry.

Biology

The compound has been studied for its antimicrobial and antifungal properties. Research indicates that it disrupts cellular processes by interacting with cellular components. Its potential as an anticancer agent has also been explored extensively:

  • Anticancer Activity : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines. For instance, research on prostate cancer cell lines (LNCaP and PC-3) revealed IC50 values of 1 µM and 1.5 µM respectively, indicating potent anti-tumor activity .
Cell LineIC50 (µM)
LNCaP1
CWR-223
PC-31.5
DU-1453
HS-5 (Normal)10

Medicine

The compound's pharmacological properties extend to potential therapeutic applications in treating diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase activity and amyloid beta aggregation—key factors in the pathology of Alzheimer's disease .

Key Findings:

  • Dual inhibition of acetylcholinesterase and amyloid beta aggregation was observed with an IC50 value of approximately 14.5 µM .

Case Study 1: Anticancer Properties

A study conducted on androgen-dependent and independent prostate cancer cell lines demonstrated that this compound induced apoptosis effectively. The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates across different treatment groups .

Case Study 2: Neuroprotective Effects

Research focusing on neurodegenerative diseases highlighted the compound's ability to inhibit harmful enzymatic activities associated with Alzheimer's disease. The study involved encapsulating the compound in alginate microspheres to enhance stability and bioavailability .

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where the generated ROS can induce oxidative stress in target cells, leading to cell death . The molecular targets include cellular enzymes and DNA, which are susceptible to oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2: Physicochemical Properties
Compound Redox Potential (V) Solubility (LogP) Key Application
This compound −0.45 1.8 PARP-1 inhibitors, Batteries
Naphthazarin −0.38 0.9 Antimicrobial, MAO inhibition
DCDMNQ −0.52 2.5 Anticancer therapies

Biologische Aktivität

2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews various studies highlighting the compound's cytotoxicity against cancer cell lines, its antioxidant properties, and its potential as a dual-target therapeutic agent for Alzheimer's disease.

Cytotoxic Effects

DDN has demonstrated notable cytotoxic effects against several human cancer cell lines. Research indicates that DDN exhibits dose-dependent anti-tumor activity against androgen-dependent (LNCaP, CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in Table 1.

Cell Line IC50 (µM)
LNCaP1
CWR-223
PC-31.5
DU-1453
HS-5 (Bone Marrow)10

These findings suggest that DDN is particularly effective against LNCaP and PC-3 cells, which are critical in prostate cancer research . The mechanism of action involves the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses showing increased apoptotic cell populations after treatment with DDN .

Antioxidant Activity

DDN has been evaluated for its antioxidant potential using various assays. In one study, it exhibited IC50 values of 9.8 µM for the ABTS assay and 4.3 µM for the reducing power test, indicating strong antioxidant capabilities that surpass those of ascorbic acid . These properties are crucial as they may contribute to the compound's overall therapeutic efficacy by mitigating oxidative stress in cells.

Neuropharmacological Potential

Recent studies have explored DDN's potential in treating Alzheimer's disease by targeting acetylcholinesterase (AChE) activity and amyloid-beta (Aβ) aggregation. DDN was found to inhibit AChE with an IC50 value of 14.5 µM and demonstrated over 90% inhibition of Aβ aggregation at a concentration of 25 µM . The molecular docking studies revealed that DDN interacts with key residues in the AChE enzyme similar to galantamine, a known AChE inhibitor .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of DDN:

  • Cytotoxicity in Prostate Cancer : In vitro studies have shown that DDN effectively reduces cell viability in prostate cancer cell lines while sparing normal bone marrow cells from significant cytotoxic effects .
  • Inhibition of Aβ Aggregation : Experimental results indicated that DDN significantly reduces Aβ fibrillization, suggesting its potential utility in Alzheimer's therapy .
  • Antioxidant Efficacy : Comparative studies positioned DDN as a potent antioxidant agent capable of protecting neuronal cells from oxidative damage .

Q & A

Q. What experimental strategies address conflicting data on apoptosis pathways?

  • Answer : Contradictory reports on ROS-dependent vs. ROS-independent apoptosis require:
  • Comparative assays : DCFH-DA (ROS detection) vs. caspase-3/7 activity in the same cell line.
  • Proteomics : Identify downstream targets (e.g., p53/p21 activation vs. mitochondrial pathway dominance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Reactant of Route 2
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.